(2R)-2-pent-4-enylcyclopropan-1-ol
Description
(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral cyclopropane derivative characterized by a hydroxyl group at position 1 of the cyclopropane ring and a pent-4-enyl substituent at position 2 (R-configuration). Cyclopropane-containing compounds are notable for their unique reactivity due to ring strain, which influences their physicochemical and biological properties.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R)-2-pent-4-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8?/m1/s1 |
InChI Key |
RQYNRRRPNBIJKC-GVHYBUMESA-N |
Isomeric SMILES |
C=CCCC[C@@H]1CC1O |
Canonical SMILES |
C=CCCCC1CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-pent-4-enylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include the use of an inert solvent like diethyl ether or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of (2R)-2-pent-4-enylcyclopropan-1-ol may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-pent-4-enylcyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-enyl side chain can be reduced to form a saturated cyclopropane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: The major products are cyclopropanone derivatives.
Reduction: The major product is (2R)-2-pentylcyclopropan-1-ol.
Substitution: The major products depend on the nucleophile used, such as (2R)-2-pent-4-enylcyclopropyl halides or amines.
Scientific Research Applications
(2R)-2-pent-4-enylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-pent-4-enylcyclopropan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its hydroxyl group and chiral center, influencing molecular recognition and binding. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with molecular targets.
Comparison with Similar Compounds
Key Observations :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral compound characterized by its cyclopropane ring and a pent-4-enyl side chain with a hydroxyl group. This unique structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and biochemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Cyclopropane Ring : Provides rigidity, influencing the compound's conformation and interaction with biological targets.
- Pent-4-enyl Side Chain : Contains a double bond, enhancing reactivity and potential interactions with enzymes and receptors.
- Hydroxyl Group : Plays a crucial role in molecular recognition and binding processes.
The biological activity of (2R)-2-pent-4-enylcyclopropan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The mechanism involves:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzyme active sites, facilitating substrate binding and influencing catalytic activity.
- Receptor Binding : The compound may interact with specific receptors, potentially modulating signaling pathways. Its stereochemistry can significantly affect binding affinity and specificity.
Biological Activities
Research has highlighted several key biological activities associated with (2R)-2-pent-4-enylcyclopropan-1-ol:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds found that derivatives of cyclopropane structures often exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 4 mg/mL, indicating therapeutic potential .
Enzyme Interaction Studies
Research focusing on the interaction of cyclopropane derivatives with enzymes has shown that modifications in stereochemistry can lead to variations in enzyme affinity. For instance, enantiomeric forms of similar compounds demonstrated differing potencies in inhibiting enzyme activity, highlighting the importance of chirality in biological systems .
Comparative Analysis with Related Compounds
To better understand the biological activity of (2R)-2-pent-4-enylcyclopropan-1-ol, a comparison with structurally related compounds can be insightful. Below is a summary table comparing key features:
| Compound | Structure Type | Biological Activity | Notable Mechanism |
|---|---|---|---|
| (2R)-2-pent-4-enylcyclopropan-1-ol | Cyclopropane Derivative | Antimicrobial, Antioxidant | Enzyme inhibition, receptor modulation |
| Cyclopropylmethanol | Simple Alcohol | Moderate antimicrobial | Hydrogen bonding with active sites |
| Acyclic Analogues | Non-cyclic | Variable potency | Less rigid structure affects binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
